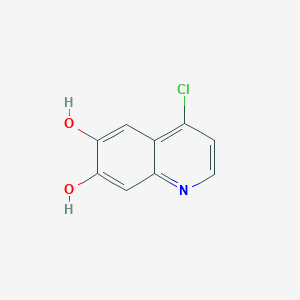

4-Chloroquinoline-6,7-diol

Descripción general

Descripción

4-Chloroquinoline-6,7-diol is an organic compound with the molecular formula C9H6ClNO2 It is a derivative of quinoline, a nitrogen-containing bicyclic compound This compound is known for its crystalline solid structure and pale yellow color

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloroquinoline-6,7-diol can be achieved through several methods. One common method involves the reaction of 6-chloro-1,2,3,4-tetrahydroquinoline-2-ol with chloroacetyl chloride or chloroformic acid. Another method includes the reaction of 4-bromoquinoline with potassium tert-butoxide or the oxidative demethylation of 4-methoxyquinoline.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and improve efficiency .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloroquinoline-6,7-diol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinoline derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced quinoline compounds.

Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, such as halogenated quinolines, alkylated quinolines, and hydroxylated quinolines .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-chloroquinoline derivatives. In particular, derivatives of 7-chloroquinoline have shown significant antiproliferative activity against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT-116 (colorectal cancer)

- NCI-H292 (lung cancer)

- HL-60 (promyelocytic leukemia)

In vitro assays indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. For instance, compounds with longer spacer chains demonstrated enhanced lipophilicity and cytotoxicity, suggesting that structural modifications can significantly influence their anticancer efficacy .

Table 1: Anticancer Activity of 7-Chloroquinoline Derivatives

Antimalarial Properties

The compound has also been explored for its antimalarial properties. Research indicates that chlorinated arylvinylquinolines, including derivatives of 4-chloroquinoline-6,7-diol, exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. For example, compounds with a chlorine atom at the C6 position showed superior antiplasmodial potency compared to their fluorinated and methoxylated counterparts .

Table 2: Antimalarial Efficacy of Quinoline Derivatives

Antiviral Activity

Quinoline derivatives have been recognized for their antiviral properties against various viral strains, including HIV and Zika virus. The structural features of quinolines allow for interactions with viral enzymes or host cell receptors, thereby inhibiting viral replication . The presence of the chloro group in specific positions enhances the overall biological activity of these compounds.

Insecticidal Applications

Research has also indicated potential insecticidal properties for quinoline derivatives against mosquito larvae that transmit malaria and dengue fever. The synthesis of novel quinoline compounds has demonstrated significant larvicidal effects, making them candidates for vector control strategies .

Case Studies

Several case studies illustrate the effectiveness and versatility of quinoline derivatives:

- Anticancer Study : A study evaluated the cytotoxic effects of a series of synthesized quinoline derivatives on MCF-7 cells, revealing that modifications at the C6 position significantly enhanced their inhibitory activity .

- Antimalarial Research : A comparative study on chlorinated versus non-chlorinated quinolines demonstrated that chlorinated variants had a markedly lower EC50 against P. falciparum, confirming their potential as effective antimalarial agents .

- Insecticidal Efficacy : A recent investigation into new quinoline derivatives showed promising results in larvicidal activity against mosquito vectors, suggesting a dual role in both disease treatment and prevention .

Mecanismo De Acción

The mechanism of action of 4-Chloroquinoline-6,7-diol involves its interaction with specific molecular targets and pathways. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by affecting the expression of certain genes and proteins. Additionally, it suppresses the secretion of pro-inflammatory cytokines and reduces the accumulation of collagen fibers, contributing to its anti-inflammatory and anti-fibrotic effects.

Comparación Con Compuestos Similares

4-Chloroquinoline-6,7-diol can be compared with other similar compounds, such as:

Quinine: An antimalarial agent with a similar quinoline structure.

Chloroquine: Another antimalarial drug with a 4-aminoquinoline structure.

Tafenoquine: A newer antimalarial drug with a similar quinoline core.

Mefloquine: An antimalarial drug with a quinoline structure and additional functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological properties and reactivity compared to other quinoline derivatives .

Actividad Biológica

4-Chloroquinoline-6,7-diol is a notable compound in medicinal chemistry, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 209.63 g/mol

- Structure : Characterized by a chlorine atom at the 4-position and hydroxyl groups at the 6th and 7th positions of the quinoline ring.

This compound exhibits its biological effects through several mechanisms:

- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells by modulating key signaling pathways and affecting gene expression.

- Enzyme Interaction : It acts as a CYP1A2 inhibitor, potentially influencing drug metabolism in humans.

- Cell Signaling Modulation : The compound interacts with various proteins and enzymes, altering their activity and thereby influencing cellular processes such as metabolism and proliferation.

Anticancer Properties

This compound has been explored for its anticancer potential. Studies have shown that it can significantly affect cancer cell viability:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | >500 | A549 (human lung adenocarcinoma) |

| Chloroquine | 55.6 | A549 |

| Chloroquine | 166 | L929 (murine fibroblast) |

The data indicates that this compound exhibits a safer cytotoxic profile compared to chloroquine, maintaining cell viability above 80% at various concentrations .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Its structural properties allow it to interact effectively with bacterial proteins:

- Target Pathogens : Studies have indicated activity against both Gram-positive and Gram-negative bacteria.

- Mechanism : The hydroxyl groups enhance binding affinity to bacterial enzymes, potentially disrupting their function .

Case Studies

-

Cytotoxicity Evaluation :

A study assessed the cytotoxicity of this compound in comparison to chloroquine using A549 and L929 cell lines. Results demonstrated that while chloroquine induced significant cell death at lower concentrations, this compound maintained higher viability rates across tested concentrations . -

Nanoparticle Formulation :

Incorporating this compound into nanoparticle systems has been investigated to enhance its therapeutic efficacy while reducing toxicity. The formulation allowed for prolonged drug release without adverse effects on cell lines tested .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other quinoline derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Chloroquine | 4-Amino position | Antimalarial |

| Hydroxychloroquine | Hydroxyl group at 7-position | Antimalarial & Anti-inflammatory |

| 4-Bromoquinoline-6,7-diol | Bromine instead of chlorine | Antimicrobial & Anticancer |

This comparison highlights the unique properties of this compound that may influence its therapeutic applications differently from its analogs .

Propiedades

IUPAC Name |

4-chloroquinoline-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-6-1-2-11-7-4-9(13)8(12)3-5(6)7/h1-4,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMMURSJTXDJSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C(=CC2=C1Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.